molecular formula C20H23F2N3O4S B2844254 3,4-difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897610-66-1

3,4-difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2844254
CAS RN: 897610-66-1
M. Wt: 439.48
InChI Key: UCEHBDLKQGAQDW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a piperazine ring, a sulfonyl group, and a methoxyphenyl group. The exact structure can be determined using techniques such as X-ray crystallography .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Aryltrimethylammonium Trifluoromethanesulfonates : This compound was evaluated for its ability to facilitate aromatic nucleophilic substitution reactions, particularly in the synthesis of radio-tracers like [18F]GBR 13119 for the dopamine uptake system (Haka et al., 1989).

2. Pharmacological Studies

  • Piperazine Derivatives as Receptor Antagonists : The compound is related to piperazine derivatives studied for their role as 5-HT7 receptor antagonists, where several compounds demonstrated significant activity and selectivity across various serotonin receptors (Yoon et al., 2008).
  • Dopamine Receptor Ligands : Modifications of similar compounds have been explored to identify structural features leading to affinity for dopamine D(3) receptors. Such studies aid in understanding the pharmacodynamics of these compounds (Leopoldo et al., 2002).

3. Radiolabeling and Imaging Applications

  • Synthesis of Radiolabeled Compounds : Compounds like [18F]GBR 12909, related to the subject compound, have been synthesized for use as specific inhibitors in dopamine reuptake and as imaging agents in neurological studies (Haka & Kilbourn, 1990).

4. Biochemical Analysis

  • Liquid Chromatography Derivatization : Related compounds have been used as derivatization reagents in liquid chromatography for sensitive detection and analysis (Wu et al., 1997).

5. Metabolic Studies

  • In Vitro Metabolic Pathway Analysis : Studies on compounds structurally similar to 3,4-Difluoro-N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide have been conducted to understand their metabolic pathways, involving various cytochrome P450 enzymes (Hvenegaard et al., 2012).

6. Antimicrobial Activity

  • Antimicrobial Properties : Some derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating effectiveness against various microorganisms (Bektaş et al., 2007).

7. Crystal Structure Analysis

  • Structural Studies and Computational Analysis : Structural confirmation and density functional theory calculations have been performed on related compounds, providing insights into their reactive sites and molecular interactions (Kumara et al., 2017).

8. Neuroimaging in Disease Research

  • Serotonin Receptor Imaging in Alzheimer’s Disease : Compounds structurally related to this compound have been used as molecular imaging probes in studying serotonin receptors in Alzheimer's disease patients (Kepe et al., 2006).

Safety and Hazards

While specific safety data for this compound is not available, general precautions for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

3,4-difluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O4S/c1-29-17-5-3-16(4-6-17)24-9-11-25(12-10-24)30(27,28)13-8-23-20(26)15-2-7-18(21)19(22)14-15/h2-7,14H,8-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEHBDLKQGAQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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